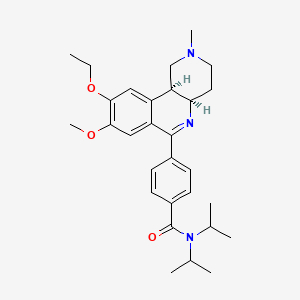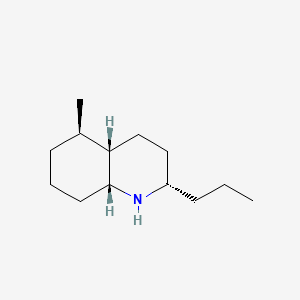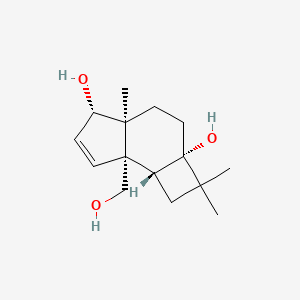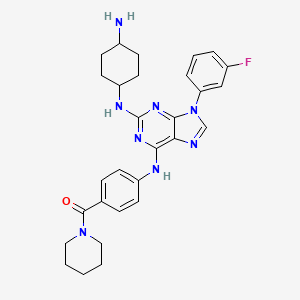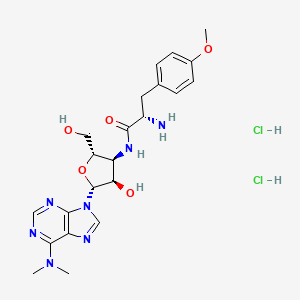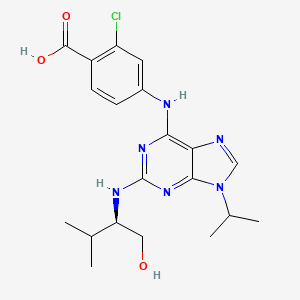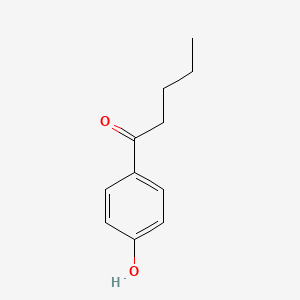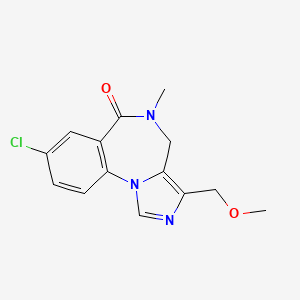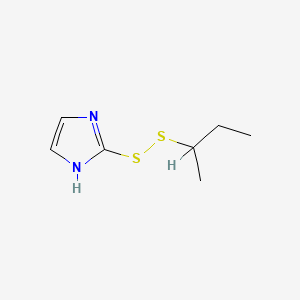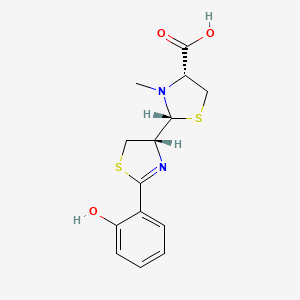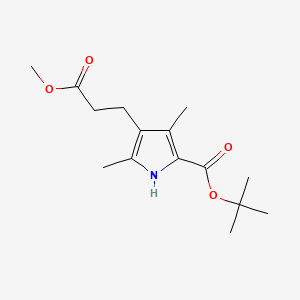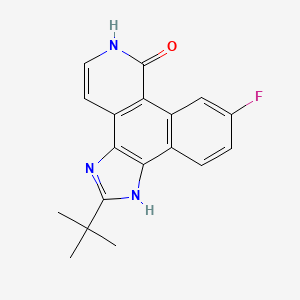
吡啶酮 6
描述
JAK抑制剂I: 是一种靶向Janus激酶(JAK)家族酶的小分子,特别是抑制JAK1、JAK2和JAK3。 这些酶在JAK-STAT信号通路中起着至关重要的作用,该通路参与各种细胞过程,包括免疫应答、细胞生长和分化 。 JAK抑制剂用于治疗各种炎症和自身免疫性疾病,以及某些类型的癌症 .
科学研究应用
化学: JAK抑制剂I用于化学研究,以研究JAK-STAT信号通路及其在各种细胞过程中的作用 .
生物学: 在生物学研究中,JAK抑制剂I用于研究JAK抑制对免疫应答、细胞生长和分化的影响 .
医学: 医学上,JAK抑制剂I用于治疗类风湿性关节炎、牛皮癣和炎症性肠病等炎症和自身免疫性疾病。 它还在探索其治疗某些类型癌症的潜力 .
作用机制
JAK抑制剂I通过抑制JAK1、JAK2和JAK3酶的活性来发挥作用。 这些酶是JAK-STAT信号通路的一部分,该通路将来自细胞表面细胞因子受体的信号传递到细胞核,导致基因表达改变 。 通过抑制这些酶,JAK抑制剂I破坏了信号通路,从而调节免疫应答并减少炎症 .
生化分析
Biochemical Properties
Pyridone 6 plays a crucial role in biochemical reactions, particularly those involving Janus-activated kinases (JAKs) . It interacts with these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways . This interaction is believed to be the primary mechanism through which Pyridone 6 exerts its effects .
Cellular Effects
Pyridone 6 has been shown to have profound effects on various types of cells and cellular processes . For instance, it has been found to reduce IFN-γ and IL-13, while enhancing IL-17 and IL-22 expression . This modulation of cytokine expression can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyridone 6 primarily involves its inhibition of JAKs . By inhibiting these enzymes, Pyridone 6 prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby modulating the activity of these critical signaling molecules . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Pyridone 6 has been observed to delay the onset and reduce the magnitude of disease in animal models This suggests that the compound has a temporal effect, with its impact changing over time
Dosage Effects in Animal Models
The effects of Pyridone 6 have been studied in animal models, with the compound showing a dose-dependent impact
Metabolic Pathways
Given its role as a JAK inhibitor, it is likely that it interacts with various enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its small size and its role as a JAK inhibitor, it is likely that it can readily diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Given its role as a JAK inhibitor, it is likely that it localizes to areas of the cell where JAKs are present
准备方法
合成路线和反应条件: JAK抑制剂I的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。一种常见的合成路线包括以下步骤:
工业生产方法: JAK抑制剂I的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括:
间歇式加工: 使用大型反应器以批次进行合成,仔细控制温度、压力和反应时间。
化学反应分析
反应类型: JAK抑制剂I会经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,其中它失去电子并增加其氧化态。
还原: 还原反应涉及电子的获得,降低化合物的氧化态。
常见试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
催化剂: 氢化反应中经常使用钯碳(Pd/C)等催化剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
类似化合物:
托法替尼: 抑制JAK1和JAK3,用于治疗类风湿性关节炎和溃疡性结肠炎.
鲁索利替尼: 靶向JAK1和JAK2,用于治疗骨髓纤维化和真性红细胞增多症.
巴瑞替尼: 抑制JAK1和JAK2,用于治疗类风湿性关节炎.
独特性: JAK抑制剂I在以高效力抑制所有三种JAK酶(JAK1、JAK2和JAK3)的能力方面是独一无二的,这使其成为治疗各种疾病的多功能治疗剂 .
属性
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457081-03-7 | |
| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDONE-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Pyridone 6?
A1: Pyridone 6 is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.
Q2: How does Pyridone 6's inhibition of JAK kinases affect downstream signaling?
A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, Pyridone 6 prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]
Q3: Which specific signaling pathways are most affected by Pyridone 6 treatment?
A3: Pyridone 6 significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []
Q4: Does Pyridone 6 demonstrate selectivity towards specific JAK kinases?
A4: While considered a pan-JAK inhibitor, Pyridone 6 shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]
Q5: Are there any known off-target effects of Pyridone 6 on other signaling pathways?
A5: Research suggests that Pyridone 6 might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]
Q6: What is the molecular formula and weight of Pyridone 6?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Pyridone 6. Further investigation from other resources is required for this information.
Q7: Is there any spectroscopic data available for Pyridone 6?
A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for Pyridone 6.
Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of Pyridone 6?
A8: The provided research primarily focuses on Pyridone 6's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.
Q9: Have computational chemistry methods been employed in the research of Pyridone 6?
A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for Pyridone 6.
Q10: What is known about the structure-activity relationship (SAR) of Pyridone 6 and its analogues?
A10: The research predominantly focuses on Pyridone 6 itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []
Q11: Is there information regarding Pyridone 6's stability in various formulations or under different storage conditions?
A11: The research papers do not provide specific details on the stability of Pyridone 6 in various formulations or storage conditions.
Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to Pyridone 6 mentioned in the research?
A12: The research papers do not address SHE regulations specifically.
Q13: What in vitro and in vivo models have been used to study the efficacy of Pyridone 6?
A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]
Q14: Have any resistance mechanisms to Pyridone 6 been identified?
A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.
Q15: What information is available regarding the toxicity and safety profile of Pyridone 6?
A15: The provided research papers mainly focus on Pyridone 6's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.
Q16: Have there been any studies investigating drug delivery strategies for Pyridone 6?
A16: The provided research does not mention specific drug delivery strategies for Pyridone 6.
Q17: What analytical methods have been employed to characterize and quantify Pyridone 6?
A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of Pyridone 6 on protein expression and cytokine secretion. [, , , ]
Q18: Are there any studies addressing the potential environmental impact and degradation of Pyridone 6?
A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of Pyridone 6.
Q19: Have there been any studies on Pyridone 6's dissolution, solubility, analytical method validation, or quality control measures during development?
A19: The provided research papers do not delve into these specific aspects of Pyridone 6.
Q20: What is known about Pyridone 6's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?
A20: The research papers do not discuss Pyridone 6's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.
Q21: Are there studies regarding the recycling and waste management of Pyridone 6?
A21: The research papers do not discuss any aspects related to the recycling or waste management of Pyridone 6.
Q22: Are there any cross-disciplinary applications and synergies identified for Pyridone 6 research?
A27: The provided research highlights the interdisciplinary nature of Pyridone 6 research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


